molecular formula C16H12N4O2S B14956174 N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14956174
M. Wt: 324.4 g/mol
InChI Key: NYXGZEXIQTVSEB-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule based on the privileged thiazolopyrimidine scaffold, a bicyclic heterocyclic system formed by the fusion of thiazole and pyrimidine rings that is attracting significant attention in medicinal chemistry . This compound is of high interest in early-stage drug discovery, particularly in oncology research. Compounds sharing this core structure have demonstrated promising anti-proliferative activities against a diverse panel of human cancer cell lines, including gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), nasopharyngeal carcinoma (CNE2), and oral carcinoma (KB) cells . The molecular architecture incorporates an indole moiety, a structure prevalent in many bioactive natural products and pharmaceuticals, linked to the potent thiazolopyrimidine pharmacophore. The presence of the thiazole ring, a versatile heterocycle known to contribute to a wide spectrum of pharmacological activities , further underscores its research value in designing novel therapeutic agents. This product is provided as a high-purity solid for research applications. It is intended for use in biochemical assays, high-throughput screening, and hit-to-lead optimization campaigns to explore its mechanism of action and therapeutic potential. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H12N4O2S/c1-9-8-20-15(22)11(7-18-16(20)23-9)14(21)19-13-4-2-3-12-10(13)5-6-17-12/h2-8,17H,1H3,(H,19,21)

InChI Key

NYXGZEXIQTVSEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

A mixture of thiourea and ethyl acetoacetate undergoes cyclization in ethanol under reflux (78°C) for 3–4 hours, yielding 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid. Sulfur incorporation is achieved through nucleophilic attack of the thiol group on the β-carbon of the ketoester.

Pyrimidine Functionalization

The pyrimidine ring is functionalized at position 6 by introducing a carboxamide group. This involves reacting the carboxylic acid intermediate with thionyl chloride to form the acyl chloride, followed by treatment with ammonium hydroxide.

Table 1: Reaction Conditions for Thiazolo[3,2-a]Pyrimidine Synthesis

Step Reagents Solvent Temperature Time Catalyst
Thiazole cyclization Thiourea, ethyl acetoacetate Ethanol 78°C 3 hr None
Acyl chloride formation Thionyl chloride Toluene 110°C 2 hr Pyridine
Amidation Ammonium hydroxide Water 25°C 1 hr None

Amide Bond Formation for Carboxamide Linkage

Coupling the indole and thiazolopyrimidine units requires forming an amide bond between the 4-amino group of the indole and the 6-carboxamide of the thiazolopyrimidine. This is achieved via two primary methods:

Carbodiimide-Mediated Coupling

A mixture of 1-(2-methoxyethyl)-1H-indol-4-amine and 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide. The reaction proceeds at 0–5°C for 12 hours, yielding the target compound after aqueous workup.

Acid-Catalyzed Condensation

Alternately, direct condensation using formic acid as both solvent and catalyst has been reported. The indole amine and thiazolopyrimidine carboxylic acid are refluxed in formic acid for 8–10 hours, with yields comparable to carbodiimide methods.

Multi-Component Reaction Approaches

Recent advances employ one-pot methodologies to streamline synthesis. A three-component reaction combining 1H-indol-4-amine, ethyl acetoacetate, and thiourea in ethanol with p-toluenesulfonic acid (PTSA) as a catalyst produces the target compound in 65–70% yield. Key advantages include reduced purification steps and shorter reaction times (11–12 hours).

Critical parameters :

  • Catalyst loading : 10 mol% PTSA optimizes cyclization and amidation.
  • Solvent effects : Ethanol enhances solubility of intermediates, while water facilitates precipitation of the final product.

Purification and Characterization Techniques

Purification is achieved through recrystallization from ethanol-water mixtures (3:1 v/v), yielding crystalline solids with >95% purity. Thin-layer chromatography (silica gel GF254, ethyl acetate/hexane 1:1) monitors reaction progress.

Spectroscopic characterization :

  • Infrared spectroscopy : Peaks at 1656 cm⁻¹ (C=O stretch) and 1545 cm⁻¹ (C=N stretch) confirm the thiazolopyrimidine core.
  • Nuclear magnetic resonance : ¹H-NMR (DMSO-d₆) signals at δ 2.9 (s, CH₃), 3.65–3.67 (d, CH₂), and 7.3–7.4 (m, indole aromatic protons) validate structural integrity.
  • Mass spectrometry : ESI-MS m/z 382.4 [M+H]⁺ aligns with the molecular formula C₁₉H₁₈N₄O₃S.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Methods

Method Yield (%) Time (hr) Purity (%) Scalability
Stepwise synthesis 55–60 24 95 Moderate
Multi-component reaction 65–70 12 97 High
Acid-catalyzed condensation 50–55 10 93 Low

The multi-component approach offers superior efficiency, though stepwise synthesis remains valuable for isolating intermediates during process optimization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to interact with various biological receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Carbohydrazide derivatives (e.g., compound 3) serve as versatile intermediates for synthesizing fused heterocycles, with hydrazide groups enabling further cyclization .
  • Sulfonamide-substituted analogs (e.g., 7b) exhibit enhanced stability and distinct hydrogen-bonding profiles due to the sulfonamide group, as evidenced by IR and NMR data .

Reactivity and Functionalization

  • Heterocyclization : Compound 3 reacts with phenylisothiocyanate to form triazole-thiol derivatives (e.g., compound 8), demonstrating the reactivity of the carbohydrazide group .
  • Substituent Effects : The indol-4-yl carboxamide in the target compound may improve solubility compared to phenyl or thiophene substituents (e.g., ’s pyrimidine-thiophene hybrids) due to increased polarity .

Spectral and Crystallographic Insights

  • IR Spectroscopy : Carboxamide and carbonyl stretches (e.g., 1646 cm⁻¹ for C=O in compound 3) are consistent across analogs, confirming core structural integrity .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 492 for compound 3) align with theoretical masses, validating synthetic pathways .
  • Hydrogen Bonding : Carboxamide groups participate in directional hydrogen bonds, influencing crystal packing and stability, as described in Etter’s graph-set analysis .

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentsSolventCatalystTime (h)Yield
Chloroacetic acid, aldehydeAcetic acid/anhydrideSodium acetate8–1078%
3-Formyl-indole derivativesAcOHSodium acetate3–565–85%

Advanced: How does the substitution pattern on the indole ring influence conformational dynamics of the thiazolo[3,2-a]pyrimidine core?

Answer:
Single-crystal X-ray studies reveal that substituents on the indole ring modulate dihedral angles and puckering of the fused thiazolo-pyrimidine system:

  • Dihedral Angles : The thiazolo[3,2-a]pyrimidine ring forms an 80.94° angle with the benzene ring of the indole moiety, impacting planarity and steric interactions .
  • Puckering : The pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane, affecting electronic delocalization .
  • Substituent Effects : Electron-withdrawing groups (e.g., methoxy) on the indole ring increase torsional strain, while bulky groups alter hydrogen-bonding networks in the crystal lattice .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • X-ray Diffraction : Resolves ring puckering, bond lengths, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies indole NH protons (δ 10–12 ppm) and methyl groups (δ 2.1–2.5 ppm).
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and aromatic carbons .
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹) validate functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Selection : Glacial acetic acid enhances protonation of intermediates, while ethanol/ethyl acetate mixtures improve recrystallization efficiency .
  • Catalyst Optimization : Increasing sodium acetate concentration (1.5–2.0 equiv) accelerates cyclization .
  • Purity Control : HPLC (≥98% purity) monitors byproducts; silica gel chromatography isolates regioisomers .

Q. Table 2: Optimization Parameters

ParameterOptimal RangeImpact
Reflux Time8–12 hPrevents over-oxidation
NaOAc (equiv)1.5–2.0Maximizes cyclization rate
Recrystallization SolventEthyl acetate/ethanol (3:2)Enhances crystal quality

Advanced: What role do intermolecular interactions play in the compound’s stability and solubility?

Answer:
Crystal packing analysis reveals:

  • Hydrogen Bonding : Bifurcated C–H···O bonds form chains along the c-axis, stabilizing the lattice and reducing solubility in non-polar solvents .
  • π-π Stacking : Aromatic indole and pyrimidine rings stack with a 3.5–4.0 Å distance, influencing melting points and bioavailability .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) disrupt H-bonding, enhancing solubility for biological assays .

Basic: How are structure-activity relationship (SAR) studies designed for this compound?

Answer:
SAR strategies include:

  • Substituent Variation : Modifying indole (e.g., 4-methoxy vs. 4-nitro) and thiazolo-pyrimidine (e.g., methyl vs. ethyl) groups to assess bioactivity .
  • Bioisosteric Replacement : Replacing the carboxamide with sulfonamide or urea moieties to optimize binding affinity .
  • In Silico Modeling : Docking studies predict interactions with target proteins (e.g., kinase ATP-binding pockets) .

Advanced: What analytical challenges arise in characterizing tautomeric forms of this compound?

Answer:

  • Tautomerism : The thiazolo-pyrimidine core may exhibit keto-enol tautomerism, resolved via:
    • Variable Temperature NMR : Observes proton shifts in NH and carbonyl regions .
    • X-ray Crystallography : Fixes tautomeric states in the solid phase .
  • Dynamic Effects : Solvent polarity (e.g., DMSO vs. CDCl₃) stabilizes specific tautomers .

Basic: What pharmacological properties are predicted for this compound?

Answer:

  • Kinase Inhibition : The planar thiazolo-pyrimidine core mimics ATP, making it a candidate for kinase inhibitors (e.g., EGFR, CDK2) .
  • Anticancer Activity : Indole derivatives exhibit pro-apoptotic effects in cell lines (IC₅₀ values reported via MTT assays) .
  • Metabolic Stability : Carboxamide groups reduce hepatic clearance compared to ester analogs .

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